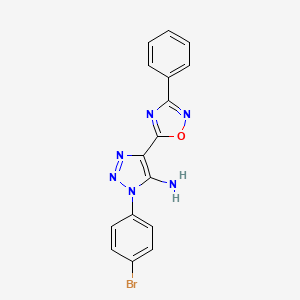

1-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Descripción

Propiedades

IUPAC Name |

3-(4-bromophenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN6O/c17-11-6-8-12(9-7-11)23-14(18)13(20-22-23)16-19-15(21-24-16)10-4-2-1-3-5-10/h1-9H,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXZZLMUCBMFLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine (CAS Number: 892761-59-0) is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, including cytotoxicity, antimicrobial effects, and its mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 384.19 g/mol. The structure features a bromophenyl group and a phenyl-substituted oxadiazole, which are significant for its biological interactions.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit promising anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. The compound's mechanism involves the induction of apoptosis via upregulation of p53 and activation of caspase pathways, similar to established anticancer agents like Tamoxifen.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. Results indicated varying degrees of effectiveness:

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate | |

| Staphylococcus aureus | Strong | |

| Bacillus subtilis | Weak |

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets:

- Hydrogen Bonding : The presence of hydrogen bond acceptors in the triazole and oxadiazole moieties enhances binding affinity to target proteins.

- Hydrophobic Interactions : The phenyl rings contribute to hydrophobic interactions with lipid membranes and protein binding sites.

- Electrostatic Interactions : The bromine atom may influence the electronic properties, enhancing interaction with negatively charged sites on proteins.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in drug discovery:

- A study on oxadiazole derivatives revealed that modifications at specific positions significantly impacted their anticancer activity, suggesting that structural optimization could enhance efficacy further .

- Another investigation into triazole derivatives indicated that certain substitutions could lead to improved selectivity against cancer cells while minimizing toxicity to normal cells .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds containing triazole and oxadiazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of triazoles can act against various bacterial and fungal strains. For instance, similar compounds have been evaluated for their antifungal activity against species such as Aspergillus flavus and Candida albicans, demonstrating promising results .

Anticancer Potential

The compound's unique structure allows it to interact with biological targets involved in cancer progression. Triazole derivatives have been studied for their ability to inhibit cell proliferation in various cancer cell lines. Investigations into the mechanisms of action suggest that these compounds may induce apoptosis through the activation of specific signaling pathways .

Material Science

Fluorescent Materials

Due to the presence of phenyl groups and heterocyclic structures, this compound can serve as a precursor for synthesizing fluorescent materials. Research has focused on developing organic light-emitting diodes (OLEDs) using such compounds due to their favorable electronic properties. The incorporation of bromine enhances the thermal stability and fluorescence efficiency of the resulting materials .

Sensors

The compound's ability to form complexes with metal ions makes it suitable for use in sensor technologies. Studies have indicated that derivatives can selectively bind to specific metal ions, enabling their use in detecting environmental pollutants or toxic metals .

Case Study 1: Antifungal Activity Evaluation

A series of experiments conducted on triazole derivatives demonstrated their effectiveness against fungal pathogens. The study involved synthesizing various analogs and testing their efficacy in vitro against Aspergillus species. Results indicated that certain modifications to the triazole ring significantly enhanced antifungal activity, suggesting a structure-activity relationship that could guide future drug development .

Case Study 2: Synthesis of Fluorescent Compounds

In a study aimed at developing new fluorescent materials, researchers synthesized derivatives based on 1-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine. The resulting compounds exhibited strong fluorescence under UV light, making them suitable candidates for applications in OLEDs. The study highlighted the importance of optimizing synthetic conditions to enhance yield and fluorescence intensity .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine (CAS: 892774-12-8)

- Structural Differences : The 4-bromophenyl group is replaced with 3-(trifluoromethyl)phenyl , and the oxadiazole moiety carries a 4-methylphenyl instead of phenyl.

- Impact : The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, while the methyl group on the oxadiazole may improve solubility. Molecular weight: 366.36 g/mol .

1-(2-Methoxy-5-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine (CAS: 892761-09-0)

- Structural Differences : The 4-bromophenyl is substituted with 2-methoxy-5-methylphenyl .

- Impact : The methoxy and methyl groups increase electron density and solubility. Molecular weight: 348.36 g/mol .

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-5-amine

Heterocycle Variations

4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine

- Structural Differences : The oxadiazole is replaced with benzothiazole , and the aryl group is 2-nitrophenyl .

- Impact: Benzothiazole is associated with antiproliferative activity, as noted in preliminary studies . The nitro group may confer redox activity but could reduce bioavailability.

5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine

- Structural Differences : The triazole is replaced with 1,3,4-oxadiazole , and the core includes a benzoxazole.

- Impact : Shows antimicrobial activity (IR and NMR data available) but lower solubility due to the benzoxazole’s planar structure .

Q & A

Q. Advanced Yield Optimization :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 15–20% .

- Catalyst Screening : Cu(I) catalysts (e.g., CuI with TBTA ligand) enhance regioselectivity in triazole formation .

- Solvent Optimization : DMF or DMSO at 80–100°C improves cyclization efficiency for oxadiazole .

How can structural ambiguities in this compound be resolved using advanced analytical techniques?

Q. Basic Characterization :

- NMR Spectroscopy : ¹H/¹³C NMR confirms triazole (δ 7.8–8.2 ppm for triazole protons) and oxadiazole (δ 8.5–9.0 ppm) ring formation .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (expected m/z: ~437.03 for C₁₆H₁₁BrN₆O) .

Q. Advanced Structural Resolution :

- X-ray Crystallography : SHELXL refinement resolves bond lengths and angles, confirming the planar geometry of triazole and oxadiazole rings. For example, C-N bond lengths in oxadiazole average 1.31 Å, typical for aromatic heterocycles .

- DFT Calculations : Gaussian09/M06-2X/6-31G(d) models predict electronic properties (e.g., HOMO-LUMO gap ~4.2 eV) and validate experimental data .

What in vitro assays are most effective for evaluating its biological activity, and how do structural modifications impact potency?

Q. Basic Activity Screening :

- Antimicrobial Assays : Broth microdilution (MIC values against S. aureus and E. coli) .

- Anticancer Screening : MTT assay (IC₅₀ in HeLa or MCF-7 cells) .

Q. Advanced SAR Insights :

| Substituent | Biological Activity (IC₅₀, μM) | Key Effect |

|---|---|---|

| 4-Bromophenyl | 12.3 (HeLa) | Enhanced DNA intercalation due to bromine’s electronegativity |

| 4-Fluorophenyl | 18.7 (HeLa) | Reduced potency but improved solubility |

| 4-Chlorophenyl | 14.9 (HeLa) | Moderate activity, higher logP |

Q. Mechanistic Studies :

- Enzyme Inhibition : Fluorescence quenching assays reveal binding to topoisomerase II (Kd ~2.1 µM) .

- Cellular Uptake : Confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled) shows nuclear localization .

How can conflicting data on its reactivity under acidic/basic conditions be reconciled?

Q. Contradictory Observations :

- Acidic Conditions : Some studies report oxadiazole ring hydrolysis (pH < 3), while others note stability .

- Basic Conditions : Variable reports on triazole amine deprotonation (pKa ~6.8) affecting solubility .

Q. Resolution Strategies :

Controlled pH Titration : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Hydrolysis occurs >pH 12 or <pH 2 .

Stabilization Techniques : Lyophilization at neutral pH or formulation with cyclodextrins improves shelf life .

What computational tools are recommended for predicting its binding modes with biological targets?

Q. Methodological Approach :

- Molecular Docking : AutoDock Vina or Schrödinger Maestro to model interactions with enzymes (e.g., EGFR kinase). Key residues: Lys721 (H-bond with triazole amine) .

- MD Simulations : GROMACS (30 ns trajectories) assesses stability of ligand-protein complexes. RMSD <2.0 Å indicates stable binding .

How does the bromophenyl substituent influence spectroscopic properties compared to analogs?

Q. Comparative Data :

| Property | 4-Bromophenyl Derivative | 4-Fluorophenyl Analog |

|---|---|---|

| ¹³C NMR (ppm) | 122.5 (C-Br) | 115.8 (C-F) |

| UV-Vis λmax (nm) | 290 | 275 |

| LogP | 3.2 | 2.8 |

Bromine’s heavy atom effect increases molar absorptivity (ε = 12,500 M⁻¹cm⁻¹) and reduces fluorescence quantum yield (Φ = 0.12 vs. 0.28 for fluorine) .

What strategies mitigate challenges in crystallizing this compound for structural analysis?

Q. Advanced Crystallography :

- Solvent Screening : Vapor diffusion with DCM/hexane (2:1) yields needle-shaped crystals .

- Cryoprotection : Glycerol (20% v/v) prevents ice formation during data collection (100 K) .

- Twinned Data : SHELXL’s TWIN command refines datasets with >0.25 R-factor .

How can metabolic stability be assessed to prioritize this compound for in vivo studies?

Q. Methodology :

- Liver Microsome Assay : Incubate with rat/human microsomes (37°C, NADPH). LC-MS/MS quantifies parent compound degradation (t₁/₂ >60 minutes suggests stability) .

- CYP450 Inhibition : Fluorescent probes (e.g., CYP3A4) assess enzyme inhibition (IC₅₀ >10 µM preferred) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.